Bromo(meth)acrylic acid
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Overview
Description
Bromo(meth)acrylic acid is a chemical compound that belongs to the family of (meth)acrylates. These compounds are known for their reactivity and versatility in various chemical processes. This compound is characterized by the presence of a bromine atom attached to the (meth)acrylic acid structure, which imparts unique properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bromo(meth)acrylic acid typically involves the bromination of (meth)acrylic acid. One common method is to dissolve (meth)acrylic acid in acetic acid and add bromine dropwise at room temperature. The reaction mixture is then stirred for a specific period to ensure complete bromination .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and reactant concentrations, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Bromo(meth)acrylic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups, such as hydroxyl or amino groups, under appropriate conditions.
Polymerization: This compound can undergo polymerization to form polymers with unique properties.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions or amines. The reactions are typically carried out in polar solvents at elevated temperatures.
Polymerization: Radical initiators such as azobisisobutyronitrile (AIBN) are commonly used to initiate the polymerization process.
Major Products Formed
Substitution Reactions: The major products are substituted (meth)acrylic acids with different functional groups.
Polymerization: The major products are polymers with varying molecular weights and properties, depending on the reaction conditions.
Scientific Research Applications
Bromo(meth)acrylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of various organic compounds and polymers.
Biology: this compound derivatives are used in the development of bioactive molecules and pharmaceuticals.
Medicine: It is explored for its potential use in drug delivery systems and as a precursor for the synthesis of therapeutic agents.
Industry: This compound is used in the production of specialty polymers and coatings.
Mechanism of Action
The mechanism of action of bromo(meth)acrylic acid involves its reactivity towards nucleophiles and radicals. The bromine atom in the compound can be easily displaced by nucleophiles, leading to the formation of various substituted products. Additionally, the (meth)acrylic acid moiety can undergo radical polymerization, forming polymers with unique properties .
Comparison with Similar Compounds
Similar Compounds
- Chloro(meth)acrylic acid
- Fluoro(meth)acrylic acid
- Iodo(meth)acrylic acid
Uniqueness
Bromo(meth)acrylic acid is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to other halogenated (meth)acrylic acids. The bromine atom’s size and electron-withdrawing nature influence the compound’s reactivity and the types of reactions it can undergo .
Properties
CAS No. |
24557-12-8 |
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Molecular Formula |
C4H5BrO2 |
Molecular Weight |
164.99 g/mol |
IUPAC Name |
3-bromo-2-methylprop-2-enoic acid |
InChI |
InChI=1S/C4H5BrO2/c1-3(2-5)4(6)7/h2H,1H3,(H,6,7) |
InChI Key |
PWWIAWDCLANFSS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CBr)C(=O)O |
Origin of Product |
United States |
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